molecular formula C22H24N2O3 B2602199 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide CAS No. 2034526-96-8

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

Cat. No.: B2602199
CAS No.: 2034526-96-8
M. Wt: 364.445
InChI Key: LMPGHHGAIUHNAU-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.445. The purity is usually 95%.
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Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide, often referred to as a cyclopropanecarboxamide derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H22N2O3C_{19}H_{22}N_2O_3. Its structure features an indole moiety, which is known for its presence in various biologically active compounds. The presence of the cyclopropane ring and the methoxyphenyl group contributes to its unique pharmacological profile.

Pharmacological Profile

  • Anticancer Activity : Preliminary studies indicate that derivatives of cyclopropanecarboxamides exhibit anticancer properties. For instance, compounds with similar structural features have shown the ability to induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways such as the MAPK pathway .
  • Neuroprotective Effects : The indole structure is often associated with neuroprotective effects. Research suggests that compounds with indole derivatives can enhance neurogenesis and exhibit anti-inflammatory properties, potentially benefiting conditions such as Alzheimer's disease .
  • Analgesic Properties : Some studies have indicated that compounds similar to this compound may possess analgesic effects, possibly through interactions with opioid receptors or modulation of pain pathways .

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as a modulator of various receptors, including serotonin receptors, which are crucial in mood regulation and pain perception.
  • Enzymatic Inhibition : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and inflammation, suggesting a potential mechanism for its anticancer and anti-inflammatory effects .

Case Studies

  • In Vitro Studies : Laboratory studies have demonstrated that cyclopropanecarboxamide derivatives can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. These studies typically utilize assays such as MTT or TUNEL to assess cell viability and apoptosis induction .
  • In Vivo Efficacy : Animal models have been employed to evaluate the therapeutic potential of this compound. For instance, one study reported that a related compound significantly reduced tumor size in xenograft models while maintaining low toxicity levels .

Comparative Data Table

Activity TypeCompound ClassObserved EffectsReference
AnticancerCyclopropanecarboxamide derivativesInduction of apoptosis
NeuroprotectiveIndole derivativesEnhanced neurogenesis
AnalgesicCyclopropane derivativesPain modulation

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-24-12-9-15-13-16(7-8-18(15)24)19(25)14-23-21(26)22(10-11-22)17-5-3-4-6-20(17)27-2/h3-9,12-13,19,25H,10-11,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPGHHGAIUHNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3(CC3)C4=CC=CC=C4OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.